Vitamin D3

Pharmacokinetics Bioequivalence Nutritional Biochemistry

Vitamin D3 (cholecalciferol, CAS 8050-67-7) is the preferred secosteroid precursor for dietary supplements and feed fortification, delivering 87% greater potency and 2- to 3-fold superior tissue storage versus vitamin D2. Pharmaceutical material meets strict USP 97.0–103.0% and EP 97.0–102.0% assay specifications. Available as crystalline powder, high-potency oil (1,000,000 IU/g), and water-dispersible forms, with validated thermal stability up to 130°C for pelleting. Choose D3 to achieve equivalent efficacy with lower IU doses, reducing pill burden and cost per effective dose.

Molecular Formula C27H44O
Molecular Weight 384.6 g/mol
CAS No. 8050-67-7
Cat. No. B3430200
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVitamin D3
CAS8050-67-7
Molecular FormulaC27H44O
Molecular Weight384.6 g/mol
Structural Identifiers
SMILESCC(C)CCCC(C)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)O)C
InChIInChI=1S/C27H44O/c1-19(2)8-6-9-21(4)25-15-16-26-22(10-7-17-27(25,26)5)12-13-23-18-24(28)14-11-20(23)3/h12-13,19,21,24-26,28H,3,6-11,14-18H2,1-2,4-5H3/b22-12+,23-13-/t21-,24+,25-,26+,27-/m1/s1
InChIKeyQYSXJUFSXHHAJI-YRZJJWOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityInsoluble (NTP, 1992)
Insoluble
Sol in the usual org solvents;  slightly sol in vegetable oils

Structure & Identifiers


Interactive Chemical Structure Model





Vitamin D3 (Cholecalciferol, CAS 8050-67-7) Procurement Guide for Pharmaceutical, Nutraceutical, and Feed Applications


Vitamin D3 (cholecalciferol, CAS 8050-67-7) is a fat-soluble secosteroid hormone precursor that undergoes sequential hydroxylation in the liver to 25-hydroxyvitamin D3 [25(OH)D3] and in the kidney to the biologically active 1,25-dihydroxyvitamin D3 [1,25(OH)2D3] [1]. Commercially, Vitamin D3 is manufactured primarily from lanolin-derived cholesterol via UV irradiation and is available in multiple forms including crystalline powder, oil (typically 1,000,000 IU/g), and water-dispersible preparations, with pharmaceutical-grade material meeting USP 97.0–103.0% and EP 97.0–102.0% assay specifications [2][3].

Why Vitamin D3 Cannot Be Simply Substituted with Vitamin D2, Calcifediol, or Other Analogs in Scientific and Industrial Settings


Despite sharing the same international unit (IU) nomenclature, Vitamin D3 (cholecalciferol) and Vitamin D2 (ergocalciferol) exhibit quantitatively distinct pharmacokinetic and pharmacodynamic profiles that preclude simple dose-equivalent interchange. Meta-analyses confirm that Vitamin D3 raises serum 25(OH)D concentrations 40–87% more effectively than equimolar Vitamin D2, with differences in tissue storage and metabolite suppression further compounding the clinical disparity [1][2]. Similarly, while calcifediol (25-hydroxyvitamin D3) elevates 25(OH)D approximately 3.5-fold more rapidly than Vitamin D3 on a molar basis, its shorter half-life, higher hypercalcemia risk, and distinct regulatory classification (prescription drug vs. dietary supplement) render it unsuitable as a direct substitute in most procurement scenarios [3][4].

Vitamin D3 (Cholecalciferol) Quantitative Differentiation Evidence: Head-to-Head Comparisons with Closest Analogs


Vitamin D3 Demonstrates 87% Greater Potency than Vitamin D2 in Raising and Maintaining Serum 25(OH)D in Healthy Adults

In a 12-week randomized controlled trial comparing equimolar oral dosing (50,000 IU weekly), Vitamin D3 produced a mean steady-state 25(OH)D increment of 45 ng/mL, whereas Vitamin D2 produced only 24 ng/mL—a quantified difference of 87% greater potency for D3 (P < 0.001) [1]. The area under the curve (AUC) for incremental 25(OH)D was 2136 ng·d/mL for D3 versus 1366 ng·d/mL for D2 (P < 0.001) [1]. Subcutaneous fat storage of D3 was 104 μg/kg versus 50 μg/kg for D2, representing a 2- to 3-fold greater tissue storage capacity [1].

Pharmacokinetics Bioequivalence Nutritional Biochemistry

Vitamin D3 Achieves 28.6% Higher 25(OH)D AUC Over 11 Weeks Compared to Vitamin D2 After Equivalent Loading and Maintenance Dosing

In an 11-week randomized controlled trial with a 100,000 IU loading dose followed by 4,800 IU daily maintenance, the area under the 25(OH)D concentration-time curve (AUC) from day 7 to day 77 was 28.6% higher for Vitamin D3 compared to Vitamin D2 [1]. The elimination half-life of 25(OH)D was 111 days with D3 versus 84 days with D2; after placebo adjustment, the difference widened to 82 days (D3) versus 33 days (D2) [1]. At study termination (day 77), D2 25(OH)D levels had regressed to baseline-equivalent levels and were significantly lower than D3 levels (P < 0.04) [1].

Clinical Pharmacology Vitamin D Deficiency Supplementation Strategy

Meta-Analysis Confirms Vitamin D3 Superiority: 10.39 nmol/L (40%) Greater Increase in Total 25(OH)D Versus Daily Vitamin D2 Supplementation

A 2024 systematic review and meta-analysis of 20 comparative studies demonstrated that Vitamin D3 is superior to Vitamin D2 in raising total 25(OH)D concentrations [1]. In the sub-analysis of 12 daily-dosed Vitamin D2-D3 comparisons using LC-MS/MS analysis, the weighted mean difference (WMD) in total 25(OH)D change was 10.39 nmol/L (40%) lower for the Vitamin D2 group compared to the Vitamin D3 group (95% CI: −14.62 to −6.16 nmol/L; I² = 64%; P < 0.00001) [1]. Notably, body mass index (BMI) was identified as the strongest response modifier, with the differential effect losing significance in subjects with BMI >25 kg/m² [1].

Meta-Analysis Evidence-Based Medicine Nutritional Science

Vitamin D3 Demonstrates a Favorable Hypercalcemia Risk Profile Relative to Active Vitamin D Analogs (Alfacalcidol and Calcitriol)

Calcitriol (1,25-dihydroxyvitamin D3), the active hormonal form, has the most potent hypercalcemic effect among vitamin D compounds in both normal and renal failure patients [1]. Alfacalcidol (1α-hydroxyvitamin D3), a prodrug requiring hepatic 25-hydroxylation, exhibits a toxicity profile in animal models correlating with the degree of hypercalcemia; severe nephrocalcinosis was observed in high-dose alfacalcidol groups only [2]. In contrast, Vitamin D3 (cholecalciferol), as an inactive precursor requiring both hepatic 25-hydroxylation and renal 1α-hydroxylation for activation, possesses intrinsic physiological feedback regulation that limits supraphysiological 1,25(OH)2D3 production, thereby providing a wider therapeutic window and substantially lower hypercalcemia risk at equivalent supplementation doses [3].

Safety Pharmacology Toxicology Chronic Kidney Disease

Vitamin D3 Exhibits Significant Thermal Stability in Industrial Processing: Minimal Degradation at 80–130°C for Up to 40 Minutes

Systematic stability studies using HPLC-UV analysis demonstrate that Vitamin D3 degradation in aqueous media follows first-order kinetics under all tested conditions except light and oxygen, where Weibull modeling is required [1]. Thermal degradation studies reveal that Vitamin D3 remains relatively stable at 80°C and 130°C for 10 to 40 minutes; however, exposure to 180°C and 230°C results in losses of up to 90% [2]. In food fortification applications, degradation in canola oil during baking can be mitigated by the addition of natural antioxidants [3]. Notably, Vitamin D3 reversibly isomerizes to pre-vitamin D3 under thermal stress, a property that can be exploited in formulation design [4].

Formulation Science Process Chemistry Quality Control

Vitamin D3 Analytical Quality Meets USP 97.0–103.0% and EP 97.0–102.0% Specifications with Validated UHPSFC Method for Impurity Profiling

A validated ultra-high-performance supercritical fluid chromatography (UHPSFC) method, optimized using Design of Experiments–Design Space (DoE–DS) methodology, achieves separation of Vitamin D3 and related impurities within a 2-minute runtime using ethanol-modified CO₂ [1]. The method demonstrates compliance with United States Pharmacopeia (USP) assay specifications of 97.0–103.0% and European Pharmacopeia (EP) specifications of 97.0–102.0% across a concentration range of 50–150% of the target [1]. Correction factors determined during validation enable accurate quantification of impurities at the 0.1% and 1.0% levels using Vitamin D3 as an external standard over a 70.0–130.0% dosing range [1].

Analytical Chemistry Quality Assurance Pharmaceutical Manufacturing

Vitamin D3 (Cholecalciferol) Optimal Procurement and Application Scenarios Based on Quantitative Evidence


High-Potency Dietary Supplements Requiring Cost-Effective and Sustained Serum 25(OH)D Elevation

Vitamin D3's 87% greater potency and 2- to 3-fold greater tissue storage compared to Vitamin D2 [1] make it the unequivocal choice for dietary supplements targeting meaningful and sustained serum 25(OH)D elevation. Formulators should prioritize D3 to achieve equivalent efficacy with lower IU doses, reducing pill burden and cost-per-effective-dose. The 28.6% higher AUC and extended elimination half-life (82 days adjusted) [2] further support less frequent dosing regimens, a key marketing and compliance advantage.

Animal Feed Fortification Where Thermal Processing and Feed Stability Are Critical

The feed industry, representing the largest application segment for Vitamin D3 [3], relies on D3's stability at 80–130°C for up to 40 minutes during pelleting and extrusion processes [4]. Formulators must select appropriate protective matrices (e.g., beadlet encapsulation, antioxidant-stabilized oils) to mitigate the 90% degradation observed at temperatures exceeding 180°C [4]. Procurement specifications should include thermal stability data and antioxidant content for feed-grade D3 powders and oils.

Pharmaceutical API Sourcing Requiring Compendial Compliance and Impurity Control

For pharmaceutical applications, procurement decisions must prioritize Vitamin D3 API meeting USP 97.0–103.0% and EP 97.0–102.0% assay specifications [5]. The validated UHPSFC method enables rapid, green QC analysis and accurate quantification of related impurities down to 0.1% levels [5]. Suppliers should provide batch-specific Certificates of Analysis demonstrating compliance with these pharmacopeial standards and impurity profiles.

OTC Supplement Formulations Where Safety and Broad Consumer Accessibility Are Paramount

Unlike active vitamin D analogs (calcitriol, alfacalcidol) that carry significant hypercalcemia risks and prescription-only restrictions [6][7], Vitamin D3's intrinsic physiological feedback regulation enables over-the-counter distribution and high-volume consumer product formulations. This safety profile, combined with its superior efficacy over Vitamin D2 [1][2], positions D3 as the optimal ingredient for mass-market supplements, fortified foods, and functional beverages.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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